molecular formula C10H5Cl2FO2 B13673583 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one

Cat. No.: B13673583
M. Wt: 247.05 g/mol
InChI Key: YHXROJIKCWZJGR-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions, a fluorophenyl group at the 5th position, and a furanone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3,4-dichlorofuran-2(5H)-one.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents used in the synthesis include dichloromethane and ethanol.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furanone compounds.

    Substitution: The chlorine atoms and the fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furanones.

Scientific Research Applications

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorofuran-2(5H)-one: Lacks the fluorophenyl group.

    5-(4-Fluorophenyl)furan-2(5H)-one: Lacks the chlorine atoms.

    3,4-Dichloro-5-phenylfuran-2(5H)-one: Lacks the fluorine atom.

Uniqueness

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one is unique due to the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H5Cl2FO2

Molecular Weight

247.05 g/mol

IUPAC Name

3,4-dichloro-2-(4-fluorophenyl)-2H-furan-5-one

InChI

InChI=1S/C10H5Cl2FO2/c11-7-8(12)10(14)15-9(7)5-1-3-6(13)4-2-5/h1-4,9H

InChI Key

YHXROJIKCWZJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C(=O)O2)Cl)Cl)F

Origin of Product

United States

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